![molecular formula C10H10F3N5O B4345808 1-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4345808.png)
1-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide
Overview
Description
1-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide is a fluorinated organic compound. The presence of fluorine atoms imparts unique properties to the molecule, making it valuable in various fields such as medicinal chemistry, agrochemicals, and materials science. The trifluoroethyl group enhances the compound’s metabolic stability and lipophilicity, which can significantly affect its biological activity.
Preparation Methods
The synthesis of 1-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-amine under suitable conditions. The reaction is often catalyzed by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and requires a solvent like dichloromethane or dimethylformamide. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
1-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts or promoters. The major products formed depend on the reaction type and conditions used.
Scientific Research Applications
1-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in developing new materials and catalysts.
Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Its stability and bioactivity are explored in drug development, particularly for designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its enhanced stability and efficacy.
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to bind to target proteins or enzymes, affecting their activity. The exact pathways and targets depend on the specific application, but generally, the compound can modulate enzyme activity, inhibit protein-protein interactions, or alter cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide include other fluorinated pyrazole derivatives. These compounds share the trifluoroethyl group, which imparts similar properties such as enhanced stability and lipophilicity. the unique combination of the pyrazole rings and the specific substitution pattern in this compound distinguishes it from other fluorinated compounds, providing unique reactivity and biological activity profiles.
Properties
IUPAC Name |
1-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O/c1-17-3-2-8(16-17)9(19)15-7-4-14-18(5-7)6-10(11,12)13/h2-5H,6H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDPCVPBCRNFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


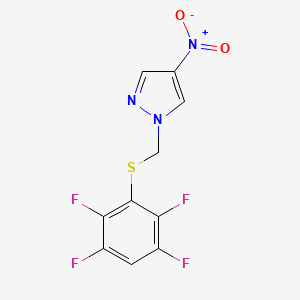
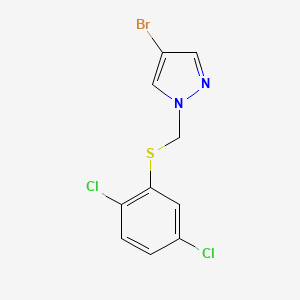
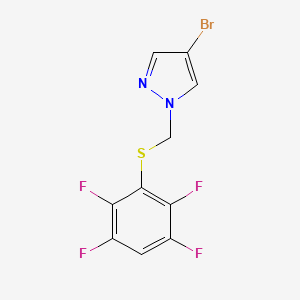
![2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4345753.png)
![3-methyl-7-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4345758.png)
![7-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4345769.png)
![3-[(acetyloxy)methyl]-7-({[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4345776.png)
![3-[(4-bromophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B4345788.png)
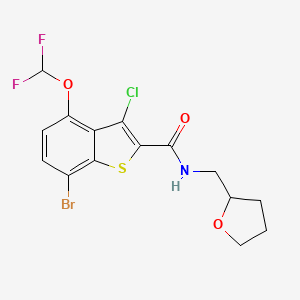
![7-bromo-3-chloro-4-(difluoromethoxy)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B4345797.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4345801.png)
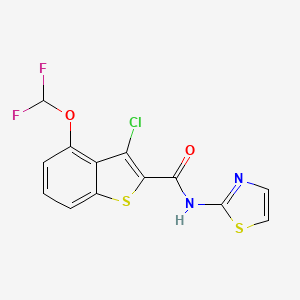
![7-(difluoromethyl)-5-(2-furyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4345814.png)
![2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER](/img/structure/B4345829.png)
